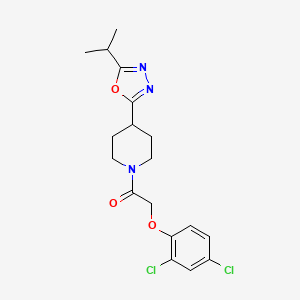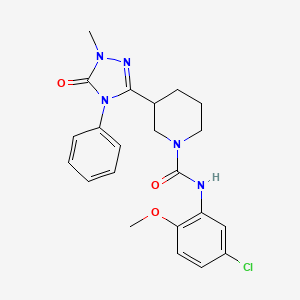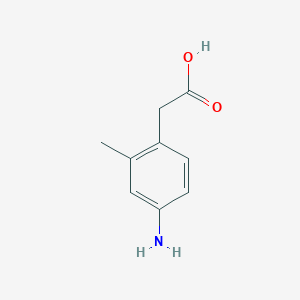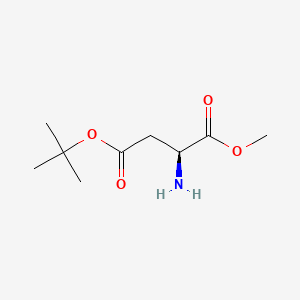![molecular formula C19H13FN2OS2 B2522609 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-56-0](/img/structure/B2522609.png)
4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic molecule that likely exhibits interesting chemical and biological properties due to its structural features. Although the specific compound is not directly mentioned in the provided papers, related compounds with similar functional groups and structural motifs are discussed, which can provide insights into the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions and the use of various reagents and techniques. For instance, the synthesis of 3-amino-4-(2-((4-[18F]fluorobenzyl)methylamino)methylphenylsulfanyl)benzonitrile involves the production of p-[18F]fluorobenzyl iodide and its incorporation into a DASB precursor, which is a desmethylated form of DASB . Similarly, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile is achieved using the Gewald synthesis technique, starting from 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . The geometrical parameters of these compounds are often confirmed to be in agreement with XRD results, as seen in the study of 3-Methyl-4-{(E)-[4-(methylsulfanyl)-benzylidene]amino}1H-1,2,4-triazole-5(4H)-thione . Such analyses are crucial for confirming the identity and purity of the synthesized compounds.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their functional groups. For example, the presence of a benzylsulfanyl group suggests potential reactivity through nucleophilic substitution reactions, while the nitrile group could be involved in further transformations such as hydrolysis or reduction . The specific reactivity patterns of this compound would need to be studied in detail to understand its full range of chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to this compound can be deduced from their molecular structures. For instance, the presence of fluorine atoms can significantly affect the compound's lipophilicity and electronic properties, which in turn can influence its biological activity . Theoretical calculations such as HOMO-LUMO and NBO analysis provide insights into the electronic structure and potential reactivity of the compounds . Additionally, molecular docking studies can predict the interaction of these compounds with biological targets, suggesting possible applications in drug discovery .
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
The compound 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile is involved in various synthesis techniques. For instance, a study by Ye et al. (2016) highlights a practical synthesis method for related compounds, emphasizing environmental concerns and the need for alternate processes in the synthesis of medicinal compounds (Ye, Liu, Chang, & Xu, 2016). Additionally, research by Garg et al. (2007) discusses the synthesis of fluorobenzyl analogs of DASB, a compound with properties relevant to neuroimaging agents, which highlights the chemical's potential in developing imaging tools (Garg, Thopate, Minton, Black, Lynch, & Garg, 2007).
Antimicrobial Activity
Several studies have explored the antimicrobial properties of compounds related to this compound. For example, Puthran et al. (2019) synthesized novel Schiff bases using a related compound and demonstrated significant antimicrobial activity in certain derivatives (Puthran, Poojary, Purushotham, Harikrishna, Nayak, & Kamat, 2019). Similarly, El-Meguid (2014) constructed new compounds containing a benzoyl-benzoimidazol moiety, showing effective antimicrobial activities against various bacteria and fungi (El-Meguid, 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-amino-5-benzoyl-2-[(3-fluorophenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELGMXCPZPEPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)F)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2522526.png)


![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-phenylpropan-1-one oxalate](/img/structure/B2522531.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)

![3-[(4-Bromo-2-methylphenyl)methyl]azetidine;hydrochloride](/img/structure/B2522537.png)





![N-(4-acetylphenyl)-3-{4-chloro-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-10-yl}benzamide](/img/structure/B2522548.png)
